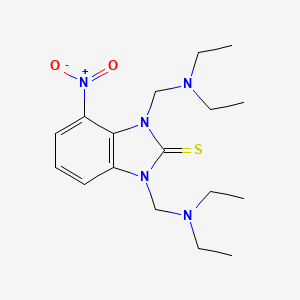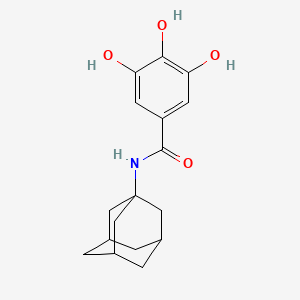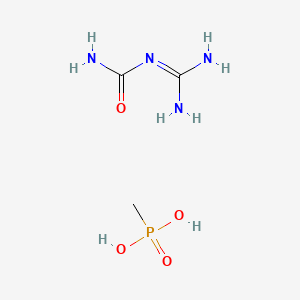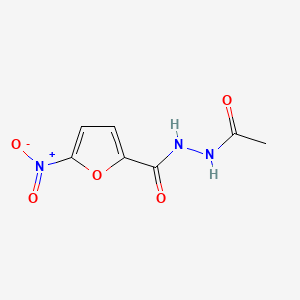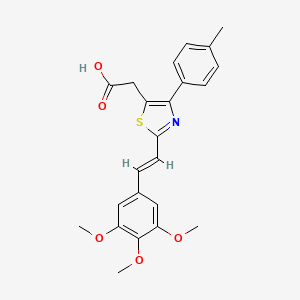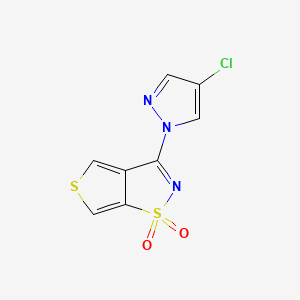
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thieno(3,4-d)isothiazole core with a 4-chloro-1H-pyrazol-1-yl substituent and a 1,1-dioxide functional group. Its distinct chemical structure makes it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorine atom in the pyrazolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学研究应用
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thieno(3,4-d)isothiazole derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group with different core structures.
Uniqueness
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide stands out due to its combination of the thieno(3,4-d)isothiazole core, pyrazolyl substituent, and 1,1-dioxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113387-60-3 |
|---|---|
分子式 |
C8H4ClN3O2S2 |
分子量 |
273.7 g/mol |
IUPAC 名称 |
3-(4-chloropyrazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C8H4ClN3O2S2/c9-5-1-10-12(2-5)8-6-3-15-4-7(6)16(13,14)11-8/h1-4H |
InChI 键 |
VIMNLHCPXQYDJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1C2=NS(=O)(=O)C3=CSC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


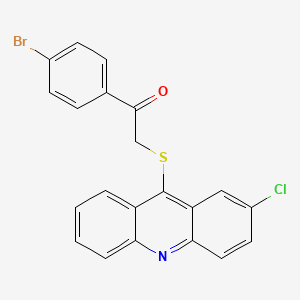
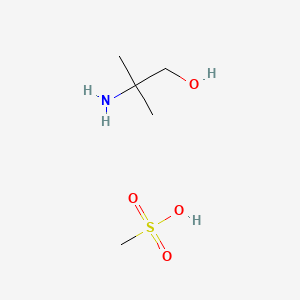
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
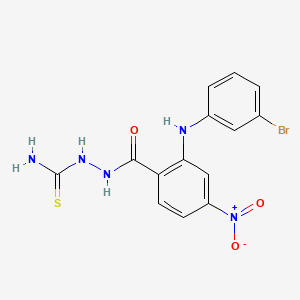

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
